molecular formula C9H6ClNO4S B13936850 Methyl 3-(chlorosulfonyl)-4-cyanobenzoate

Methyl 3-(chlorosulfonyl)-4-cyanobenzoate

Cat. No.: B13936850
M. Wt: 259.67 g/mol
InChI Key: YVDIYYZGYYIYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(chlorosulfonyl)-4-cyanobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorosulfonyl group and a cyano group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chlorosulfonyl)-4-cyanobenzoate typically involves the chlorosulfonation of methyl 4-cyanobenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(chlorosulfonyl)-4-cyanobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    Sulfonic Acids: Formed from hydrolysis.

    Sulfinic Acids/Thiols: Formed from reduction.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-4-cyanobenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nucleophile used. The cyano group can also participate in reactions, adding to the compound’s versatility in chemical transformations .

Properties

Molecular Formula

C9H6ClNO4S

Molecular Weight

259.67 g/mol

IUPAC Name

methyl 3-chlorosulfonyl-4-cyanobenzoate

InChI

InChI=1S/C9H6ClNO4S/c1-15-9(12)6-2-3-7(5-11)8(4-6)16(10,13)14/h2-4H,1H3

InChI Key

YVDIYYZGYYIYCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#N)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.